Ethyl 3-formyl-1H-indazole-7-carboxylate
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Overview
Description
Ethyl 3-formyl-1H-indazole-7-carboxylate is a chemical compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-formyl-1H-indazole-7-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound, such as an ethyl ester derivative, in the presence of a formylating agent. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-formyl-1H-indazole-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Ethyl 3-carboxy-1H-indazole-7-carboxylate.
Reduction: Ethyl 3-hydroxymethyl-1H-indazole-7-carboxylate.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-formyl-1H-indazole-7-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active indazole derivatives.
Mechanism of Action
The mechanism of action of Ethyl 3-formyl-1H-indazole-7-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-formyl-1H-indole-2-carboxylate: Similar structure but with an indole ring instead of an indazole ring.
Ethyl 3-formyl-1H-indazole-5-carboxylate: Similar structure but with the carboxylate group at a different position.
Uniqueness
Ethyl 3-formyl-1H-indazole-7-carboxylate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of novel therapeutic agents and for studying structure-activity relationships in medicinal chemistry .
Properties
Molecular Formula |
C11H10N2O3 |
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Molecular Weight |
218.21 g/mol |
IUPAC Name |
ethyl 3-formyl-2H-indazole-7-carboxylate |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-11(15)8-5-3-4-7-9(6-14)12-13-10(7)8/h3-6H,2H2,1H3,(H,12,13) |
InChI Key |
LTWIOEUIIGYTKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=C(NN=C21)C=O |
Origin of Product |
United States |
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